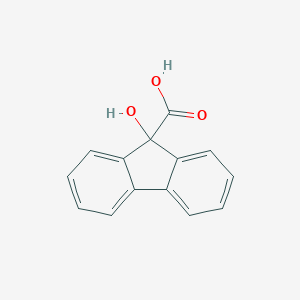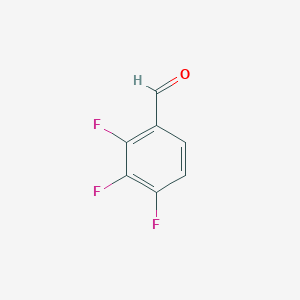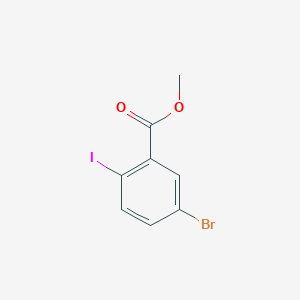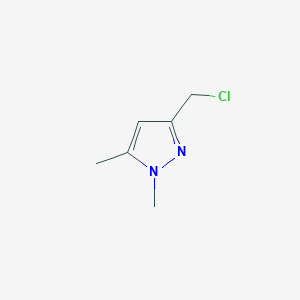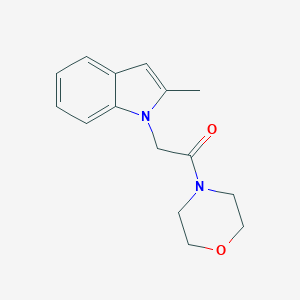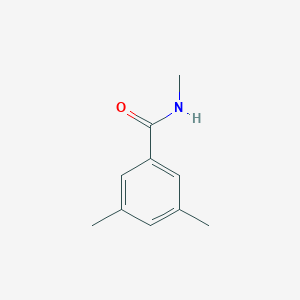
N,3,5-trimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3,5-trimethylbenzamide, also known as TMB, is a chemical compound that belongs to the class of organic compounds called benzoic acid esters. TMB has a molecular formula of C10H11NO and a molecular weight of 161.20 g/mol. TMB is an important intermediate for the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N,3,5-trimethylbenzamide is not fully understood. However, it is believed that N,3,5-trimethylbenzamide exerts its pharmacological effects by inhibiting the production of prostaglandins, which are involved in the inflammatory response. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
N,3,5-trimethylbenzamide has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. N,3,5-trimethylbenzamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. Additionally, N,3,5-trimethylbenzamide has been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N,3,5-trimethylbenzamide is a useful compound for laboratory experiments due to its wide range of biological activities. However, N,3,5-trimethylbenzamide has some limitations, including its low solubility in water and its potential toxicity. Careful control of reaction conditions and proper handling of N,3,5-trimethylbenzamide are necessary to ensure safety in the laboratory.
Zukünftige Richtungen
There are several future directions for research on N,3,5-trimethylbenzamide. One area of interest is the development of N,3,5-trimethylbenzamide-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of N,3,5-trimethylbenzamide. Additionally, the synthesis of novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties is an area of active research.
Conclusion:
In conclusion, N,3,5-trimethylbenzamide is an important intermediate for the synthesis of various pharmaceuticals and has a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects, as well as its antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has potential as a drug candidate for the treatment of inflammatory diseases, and further research is needed to fully understand its mechanism of action and to develop novel N,3,5-trimethylbenzamide derivatives with improved pharmacological properties.
Synthesemethoden
N,3,5-trimethylbenzamide can be synthesized through the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine. The synthesis of N,3,5-trimethylbenzamide is a multi-step process that involves several chemical reactions and requires careful control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
N,3,5-trimethylbenzamide has been extensively studied for its biological activities and has been found to possess a wide range of pharmacological properties. N,3,5-trimethylbenzamide has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects. It has also been reported to have antitumor, antiviral, and antibacterial activities. N,3,5-trimethylbenzamide has been used as a starting material for the synthesis of various pharmaceuticals, including anti-inflammatory drugs, analgesics, and antipyretics.
Eigenschaften
CAS-Nummer |
172369-18-5 |
|---|---|
Produktname |
N,3,5-trimethylbenzamide |
Molekularformel |
C10H13NO |
Molekulargewicht |
163.22 g/mol |
IUPAC-Name |
N,3,5-trimethylbenzamide |
InChI |
InChI=1S/C10H13NO/c1-7-4-8(2)6-9(5-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) |
InChI-Schlüssel |
OUVOUFRXCCSSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC)C |
Synonyme |
Benzamide, N,3,5-trimethyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



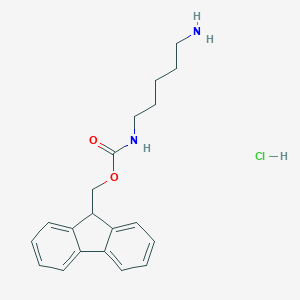

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)
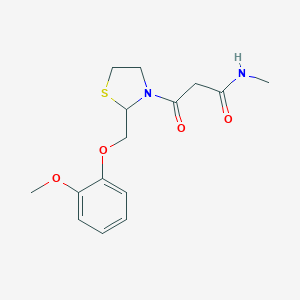
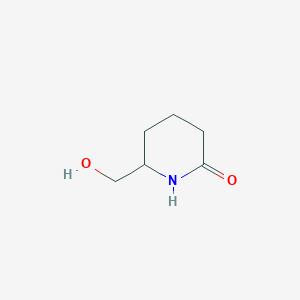
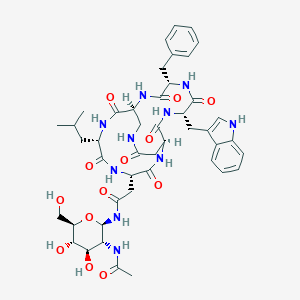
![3,4-Dimethylthieno[2,3-B]Thiophene-2-Carbaldehyde](/img/structure/B65272.png)
![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)
